1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile
Description
1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile is a four-membered azetidine ring derivative featuring a carbonitrile group at position 3 and a branched 3,3-dimethylbutanoyl acyl group at position 1. The azetidine core introduces significant ring strain, which influences reactivity and conformational stability compared to larger heterocycles like pyrrolidine or piperidine . The dimethylbutanoyl substituent enhances lipophilicity, while the carbonitrile group may participate in hydrogen bonding or serve as a synthetic handle for further derivatization.
Properties
IUPAC Name |
1-(3,3-dimethylbutanoyl)azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)4-9(13)12-6-8(5-11)7-12/h8H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWCNUGZJJUNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Azetidine vs. Pyrrolidine/Piperidine Derivatives
- Ring Strain and Reactivity : Azetidine’s four-membered ring exhibits higher strain than five-membered pyrrolidine (e.g., compounds in ) or six-membered piperidine (e.g., 1-Benzylpiperidine-4-carbonitrile in ). This strain may increase susceptibility to ring-opening reactions or alter binding affinity in medicinal applications .
- Conformational Flexibility: Azetidine’s smaller ring restricts conformational freedom compared to pyrrolidine derivatives like (2S,4R)-1-((S)-3,3-dimethyl-2-(2-phenylacetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (), which may adopt multiple bioactive conformations.
Aromatic vs. Saturated Heterocycles
Pyridine-based carbonitriles (e.g., 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile in ) exhibit planar, aromatic systems with distinct electronic properties compared to saturated azetidine.
Substituent Analysis
Acyl Group Variations
- Dimethylbutanoyl vs. Benzhydryl/Benzyl Groups: The 3,3-dimethylbutanoyl group in the target compound is less sterically bulky than the benzhydryl (diphenylmethyl) group in 1-Benzhydrylazetidine-3-carbonitrile (), which may reduce steric hindrance in molecular interactions.
- Electron-Withdrawing Effects : Carbonitriles in azetidine (e.g., azetidine-3-carbonitrile hydrochloride in ) or pyridine () positions can modulate electron density, affecting reactivity and binding to biological targets.
Functional Group Positioning
- The carbonitrile at position 3 in azetidine (target compound) vs.
Physicochemical Properties
*Predicted LogP values based on substituent contributions.
Key Differentiators of this compound
Balanced Lipophilicity: The dimethylbutanoyl group provides moderate lipophilicity (LogP ~2.5), positioning it between highly polar (e.g., hydrochloride salts) and overly hydrophobic (e.g., benzhydryl derivatives) analogs .
Steric Accessibility: Compared to bulky benzhydryl or benzyl-substituted analogs, the dimethylbutanoyl group may facilitate interactions in enzymatic or receptor-binding sites .
Synthetic Versatility : The carbonitrile group offers a reactive site for further derivatization, such as conversion to amines or tetrazole rings, which is less feasible in fully substituted analogs like those in .
Biological Activity
1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the carbonitrile group. The process may include:
- Formation of Azetidine Ring : This is often achieved through cyclization reactions involving suitable precursors.
- Introduction of Carbonitrile Group : The carbonitrile can be introduced via nucleophilic substitution or other methods that allow for functional group transformations.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest that compounds in this class may exhibit:
- Anticancer Properties : Similar azetidine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : Some azetidine derivatives have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Value |
|---|---|
| Solubility | >400 µM in water |
| Protein Binding | Low to moderate |
| Stability | High stability in plasma |
| Blood-Brain Barrier Penetration | Potentially favorable |
These properties suggest that the compound may have good bioavailability and pharmacokinetic characteristics, making it a candidate for further development.
Case Study 1: Anticancer Activity
A study investigated the effects of azetidine derivatives on human breast cancer cell lines MCF-7 and SKBR3. The results indicated that certain azetidine-based compounds could significantly inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .
Case Study 2: Inflammatory Response
Another research effort focused on evaluating the anti-inflammatory properties of azetidine derivatives. The findings suggested that these compounds could modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
